AcLys-PABC-VC-Aur0101 intermediate-1

Beschreibung

BenchChem offers high-quality AcLys-PABC-VC-Aur0101 intermediate-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AcLys-PABC-VC-Aur0101 intermediate-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

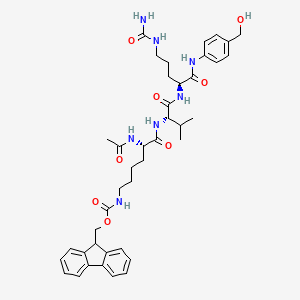

C41H53N7O8 |

|---|---|

Molekulargewicht |

771.9 g/mol |

IUPAC-Name |

9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate |

InChI |

InChI=1S/C41H53N7O8/c1-25(2)36(39(53)47-35(16-10-22-43-40(42)54)37(51)46-28-19-17-27(23-49)18-20-28)48-38(52)34(45-26(3)50)15-8-9-21-44-41(55)56-24-33-31-13-6-4-11-29(31)30-12-5-7-14-32(30)33/h4-7,11-14,17-20,25,33-36,49H,8-10,15-16,21-24H2,1-3H3,(H,44,55)(H,45,50)(H,46,51)(H,47,53)(H,48,52)(H3,42,43,54)/t34-,35-,36-/m0/s1 |

InChI-Schlüssel |

FUKMTJHGXXYHHK-KVBYWJEESA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)C |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: AcLys-PABC-VC-Aur0101 Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

AcLys-PABC-VC-Aur0101 intermediate-1 is a crucial component in the synthesis of advanced antibody-drug conjugates (ADCs). This intermediate constitutes the linker portion of the final drug-linker conjugate, AcLys-PABC-VC-Aur0101, which is designed for targeted cancer therapy. The linker itself is a sophisticated chemical entity, comprising an acetylated lysine (B10760008) (AcLys), a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, and a cathepsin B-cleavable dipeptide, valine-citrulline (VC). This design ensures stability in circulation and specific release of the cytotoxic payload, Aur0101, within the tumor microenvironment. This guide provides a detailed overview of the technical aspects of AcLys-PABC-VC-Aur0101 intermediate-1, including its chemical properties, a representative synthesis protocol, and its role in the broader context of ADC development.

Chemical Properties and Structure

AcLys-PABC-VC-Aur0101 intermediate-1 is a cathepsin-cleavable ADC linker.[1] Its primary function is to connect a monoclonal antibody to the potent cytotoxic agent, Aur0101. The structural components of the intermediate are meticulously designed to ensure the stability of the ADC in systemic circulation and to facilitate the selective release of the payload within the target cancer cells.

The key structural features include:

-

Acetylated Lysine (AcLys): The acetylation of the lysine residue can influence the overall physicochemical properties of the linker, such as its hydrophilicity and pharmacokinetic profile.

-

Valine-Citrulline (VC) Dipeptide: This dipeptide sequence is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[2] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic drug.

-

p-Aminobenzyloxycarbonyl (PABC) Spacer: The PABC group acts as a self-immolative spacer. Following the enzymatic cleavage of the VC dipeptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which in the final conjugate, liberates the unmodified active drug, Aur0101.

Table 1: Physicochemical Properties of AcLys-PABC-VC-Aur0101 Intermediate-1

| Property | Value | Reference |

| CAS Number | 1609108-48-6 | [1][3] |

| Molecular Formula | C41H53N7O8 | [1][3] |

| Molecular Weight | 771.90 g/mol | [1] |

| Appearance | White to off-white solid powder | InvivoChem |

| Solubility | Soluble in DMSO | [1] |

Synthesis of the Linker Intermediate

The synthesis of AcLys-PABC-VC-Aur0101 intermediate-1 involves a multi-step process of peptide coupling and the introduction of protective groups. While a specific, detailed protocol for this exact intermediate is not publicly available, a representative synthesis for a closely related and widely used linker, Fmoc-Val-Cit-PABC-PNP, provides a comprehensive methodological framework. This process typically involves the sequential coupling of the amino acid and spacer components.

Representative Experimental Protocol: Synthesis of a Val-Cit-PABC Linker

This protocol outlines the synthesis of a key precursor, Fmoc-Val-Cit-PABC-OH, which is structurally analogous to the core of AcLys-PABC-VC-Aur0101 intermediate-1. The final step to obtain the intermediate would involve the coupling of acetylated lysine.

Materials:

-

Fmoc-Cit-PAB-OH

-

Dimethylformamide (DMF)

-

Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-Valine)

-

Diethyl ether

Procedure:

-

Fmoc Deprotection: Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in DMF to a concentration of 0.2 M. To this solution, add piperidine (5.0 equivalents) and stir at room temperature for 4-5 hours to remove the Fmoc protecting group.

-

Solvent Removal: Remove the DMF and excess piperidine under reduced pressure. To ensure complete removal of piperidine, the residue can be co-evaporated with DMF multiple times.

-

Dipeptide Formation: Dissolve the resulting crude H-Cit-PAB-OH in DMF to a concentration of 0.1 M. Add Fmoc-Val-OSu (1.1 equivalents) to the solution and stir at room temperature for 16-20 hours.

-

Precipitation and Isolation: Upon completion of the reaction, add diethyl ether to the reaction mixture to precipitate the desired product, Fmoc-Val-Cit-PAB-OH.

-

Purification: Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield the purified product.

Table 2: Representative Yields for Key Synthesis Steps

| Step | Product | Reported Yield |

| Dipeptide Formation | Fmoc-Val-Cit-PAB-OH | 85-95% |

| Activation with PNP | Fmoc-Val-Cit-PAB-PNP | ~89% |

Note: This is a representative protocol. The synthesis of AcLys-PABC-VC-Aur0101 intermediate-1 would require the incorporation of an acetylated lysine moiety, likely involving similar peptide coupling and protection/deprotection strategies.

Role in Antibody-Drug Conjugate (ADC) Assembly and Mechanism of Action

AcLys-PABC-VC-Aur0101 intermediate-1 is the precursor to the complete drug-linker construct. The synthesis is finalized by conjugating the Aur0101 payload to this linker intermediate. The resulting AcLys-PABC-VC-Aur0101 is then ready for conjugation to a monoclonal antibody that targets a specific tumor-associated antigen.

The overall mechanism of action for an ADC utilizing this linker is as follows:

-

Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to the target antigen on the surface of cancer cells.

-

Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including cathepsin B.

-

Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the valine-citrulline dipeptide of the linker.

-

Payload Release: The cleavage of the VC linker initiates the self-immolation of the PABC spacer, leading to the release of the potent cytotoxic drug, Aur0101, directly inside the cancer cell.

-

Induction of Apoptosis: The released Aur0101 exerts its cytotoxic effect, typically by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.

Visualizing the ADC Mechanism and Synthesis Workflow

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of action for an ADC with a cleavable linker.

Caption: General workflow for the synthesis of the drug-linker conjugate.

Conclusion

AcLys-PABC-VC-Aur0101 intermediate-1 represents a sophisticated and highly engineered component for the construction of modern antibody-drug conjugates. Its design, incorporating a stable yet selectively cleavable linker system, is central to the efficacy and safety of the resulting therapeutic. A thorough understanding of its chemical properties, synthesis, and mechanism of action is paramount for researchers and developers in the field of targeted cancer therapy. The provided information serves as a foundational guide for professionals engaged in the development of next-generation ADCs.

References

AcLys-PABC-VC-Aur0101 intermediate-1 structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

AcLys-PABC-VC-Aur0101 intermediate-1 is a crucial component in the synthesis of advanced antibody-drug conjugates (ADCs). This intermediate incorporates a potent cytotoxic agent, Aur0101, with a sophisticated linker system designed for controlled drug release at the target site. This technical guide provides an in-depth overview of the structure, properties, and synthesis of this intermediate, along with detailed experimental protocols and conceptual diagrams to support research and development in the field of targeted cancer therapy.

The linker system consists of several key elements: an acetylated lysine (B10760008) (AcLys) residue, a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and a cathepsin-cleavable valine-citrulline (VC) dipeptide. This design ensures stability in systemic circulation and facilitates the specific release of the Aur0101 payload within the lysosomal compartment of target cancer cells. Aur0101 is a potent auristatin analog that functions as a microtubule inhibitor, inducing cell cycle arrest and apoptosis.

Structure and Properties

The chemical structure of AcLys-PABC-VC-Aur0101 intermediate-1 is characterized by the covalent linkage of the AcLys-PABC-VC linker to the Aur0101 payload. While specific quantitative data for the "intermediate-1" is not publicly available, the properties of the closely related complete drug-linker conjugate, AcLys-PABC-VC-Aur0101, provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C41H53N7O8 | [1] |

| CAS Number | 1609108-48-6 | [1] |

| Purity | >95% | [1] |

| Appearance | White to off-white solid powder | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Requires protection from light and moisture. |

Solubility Data:

| Solvent | Concentration | Remarks | Source |

| DMSO | ~100 mg/mL (~75.83 mM) | - | |

| In Vivo Formulation 1 (10% DMSO, 40% PEG300, 5% Tween80, 45% Saline) | ≥ 2.5 mg/mL (1.90 mM) | Clear solution, saturation unknown. | |

| In Vivo Formulation 2 (10% DMSO, 90% Corn Oil) | ≥ 2.5 mg/mL (1.90 mM) | Clear solution. |

Experimental Protocols

Synthesis of AcLys-PABC-VC-Aur0101 Intermediate-1

The following is a plausible multi-step synthesis protocol for AcLys-PABC-VC-Aur0101 intermediate-1, adapted from established methods for similar ADC linkers and drug conjugates. This process involves the sequential assembly of the linker components followed by conjugation to the Aur0101 payload.

Workflow for the Synthesis of the Linker-Payload Intermediate:

Caption: Synthesis workflow for AcLys-PABC-VC-Aur0101 intermediate-1.

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH

-

Fmoc Deprotection of Fmoc-Cit-PAB-OH: Dissolve Fmoc-Cit-PAB-OH in dimethylformamide (DMF). Add piperidine (B6355638) and stir at room temperature. Remove DMF and excess piperidine under reduced pressure.

-

Dipeptide Formation: Dissolve the resulting H-Cit-PAB-OH in DMF. Add Fmoc-Val-OSu and stir at room temperature. Remove DMF under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to yield Fmoc-Val-Cit-PAB-OH.

Step 2: Coupling with Acetylated Lysine

-

Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-OH in DMF and treat with piperidine to remove the Fmoc protecting group, yielding H-Val-Cit-PAB-OH.

-

Coupling: Activate the carboxylic acid of Nα-Fmoc-Nε-acetyl-L-lysine using a suitable coupling agent (e.g., HATU, HOBt, DIPEA) in DMF. Add the deprotected H-Val-Cit-PAB-OH to the reaction mixture and stir at room temperature.

-

Purification: Purify the resulting Fmoc-AcLys-VC-PAB-OH by reverse-phase HPLC.

Step 3: Conjugation to Aur0101

-

Activation of the PABC linker: The hydroxyl group of the PABC moiety in Fmoc-AcLys-VC-PAB-OH is activated, for example, by conversion to a p-nitrophenyl carbonate.

-

Conjugation: The activated linker is reacted with the primary amine of Aur0101 in an appropriate solvent like DMF with a non-nucleophilic base such as DIPEA.

-

Final Deprotection: The Fmoc group is removed using piperidine in DMF.

Step 4: Purification of AcLys-PABC-VC-Aur0101 Intermediate-1

The final intermediate is purified using semi-preparative reverse-phase HPLC to achieve high purity. The purified product is then lyophilized to obtain a solid powder.

Analytical Characterization

Workflow for Analytical Characterization:

References

An In-Depth Technical Guide to the Mechanism of Action of the AcLys-PABC-VC-Aur0101 Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the AcLys-PABC-VC-Aur0101 linker, a critical component in the design of advanced antibody-drug conjugates (ADCs). This linker system is engineered for stability in systemic circulation and programmed for efficient cleavage and release of the potent cytotoxic agent, Auristatin 0101, within the target tumor cell.

Core Components and Their Functions

The AcLys-PABC-VC-Aur0101 linker is a multi-component system, with each part playing a distinct and crucial role in the ADC's function.

-

Acetyl-Lysine (AcLys): The N-terminal acetylated lysine (B10760008) serves as a conjugation point to the monoclonal antibody (mAb). The acetylation of the epsilon-amine group of lysine provides a stable amide bond for linker attachment. While lysine residues are abundant on antibodies, specific conjugation techniques can be employed to control the drug-to-antibody ratio (DAR).

-

Valine-Citrulline (VC) Dipeptide: This dipeptide sequence is a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][] The VC linker is designed to be stable in the bloodstream but is readily cleaved within the acidic and enzyme-rich lysosomes of cancer cells.[1][3][4]

-

p-Aminobenzyloxycarbonyl (PABC) Spacer: The PABC moiety acts as a self-immolative spacer.[5] Following the enzymatic cleavage of the VC dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which is critical for the traceless release of the unmodified cytotoxic payload.[1][6]

-

Auristatin 0101 (Aur0101): This is a potent synthetic analog of dolastatin 10, a natural antimitotic agent.[7] Auristatin 0101 functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

Step-by-Step Mechanism of Action

The targeted delivery and release of Auristatin 0101 by an ADC utilizing the AcLys-PABC-VC-Aur0101 linker is a sequential process that begins with antibody-antigen binding and culminates in cancer cell death.

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the linker designed to be stable at physiological pH, minimizing premature drug release and off-target toxicity. The monoclonal antibody component of the ADC specifically binds to a target antigen expressed on the surface of cancer cells.

-

Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized into the cancer cell via receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosomes.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome (pH 4.5-5.5), lysosomal proteases, primarily Cathepsin B, recognize and cleave the amide bond between the citrulline and the PABC spacer of the linker.[1][4][5]

-

Self-Immolation of PABC: The cleavage of the VC dipeptide exposes an amino group on the PABC spacer. This initiates a rapid, spontaneous 1,6-elimination reaction. This electronic cascade results in the release of p-aminobenzyl alcohol and carbon dioxide, and most importantly, the liberation of the unmodified Auristatin 0101 payload.[1][6]

-

Payload-Induced Cytotoxicity: The released Auristatin 0101, now active, diffuses from the lysosome into the cytoplasm. It binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8]

Visualizing the Mechanism and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of the signaling pathways and experimental procedures.

Caption: Mechanism of action of an ADC with the AcLys-PABC-VC-Aur0101 linker.

Caption: General experimental workflows for evaluating linker performance.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs utilizing VC-PABC linkers with auristatin payloads. Note that specific data for the AcLys-PABC-VC-Aur0101 linker is not publicly available and the presented data is based on similar constructs.

Table 1: In Vitro Cathepsin B Cleavage of VC-PABC Linkers

| Parameter | Representative Value | Conditions | Reference |

| Cleavage Rate | >90% payload release | 1 µM ADC, 20 nM Cathepsin B, 4 hours | N/A |

| kcat/KM (s⁻¹M⁻¹) | ~10,000 - 50,000 | Purified human Cathepsin B, pH 5.5 | N/A |

Table 2: Plasma Stability of VC-PABC Linker-Based ADCs

| Species | Incubation Time | Payload Release | Reference |

| Human | 7 days | < 5% | [3] |

| Cynomolgus Monkey | 7 days | < 5% | [9] |

| Rat | 7 days | 5-15% | [9] |

| Mouse | 7 days | 20-50% (due to Ces1c) | [9][10] |

Table 3: In Vitro Cytotoxicity of Auristatin-Based ADCs

| Cell Line | Cancer Type | Payload | Representative IC50 | Reference |

| SK-BR-3 | Breast Cancer | MMAE | 3.27 ± 0.42 nM | [11] |

| HEK293 | Kidney Cancer | MMAE | 4.24 ± 0.37 nM | [11] |

| Various | Various | Auristatin Payloads | 2-5 nM | [12] |

Detailed Experimental Protocols

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of payload release from the ADC upon enzymatic cleavage by Cathepsin B.

Materials:

-

ADC with AcLys-PABC-VC-Aur0101 linker

-

Purified human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard (e.g., deuterated Aur0101)

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of the ADC in an appropriate solvent (e.g., PBS).

-

Reconstitute and activate Cathepsin B in the assay buffer according to the manufacturer's instructions.

-

In a microcentrifuge tube, combine the ADC (final concentration of 1-10 µM) with the assay buffer.

-

Pre-warm the solution to 37°C.

-

Initiate the reaction by adding activated Cathepsin B (final concentration of 10-100 nM).

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the reaction mixture.

-

Immediately quench the reaction by adding an excess of cold quenching solution.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of released Auristatin 0101.

Plasma Stability Assay

Objective: To assess the stability of the ADC linker in human plasma and predict its in vivo stability.

Materials:

-

ADC with AcLys-PABC-VC-Aur0101 linker

-

Human plasma

-

Incubator at 37°C

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

-

LC-MS/MS system

Protocol:

-

Spike the ADC into human plasma to a final concentration of 10-100 µg/mL.

-

Incubate the plasma samples at 37°C.

-

At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots of the plasma.

-

Extract the free payload (Auristatin 0101) from the plasma using SPE or LLE.

-

Analyze the extracted samples by a validated LC-MS/MS method to quantify the concentration of released Auristatin 0101.

-

Calculate the percentage of released payload over time to determine the linker's stability.

In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the cytotoxic potency (IC50) of the ADC against a target cancer cell line.

Materials:

-

Target cancer cell line expressing the specific antigen

-

Complete cell culture medium

-

96-well plates

-

ADC with AcLys-PABC-VC-Aur0101 linker

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Protocol:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC in complete cell culture medium.

-

Remove the old medium from the wells and add the ADC dilutions to the cells. Include a vehicle control.

-

Incubate the plates for a specified period (typically 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Conclusion

The AcLys-PABC-VC-Aur0101 linker represents a sophisticated and highly effective system for the targeted delivery of the potent cytotoxic agent Auristatin 0101. Its multi-component design ensures stability in circulation and facilitates specific, efficient payload release within the lysosomal compartment of cancer cells. The combination of a protease-cleavable dipeptide and a self-immolative spacer is a clinically validated strategy for maximizing the therapeutic window of ADCs. Understanding the detailed mechanism of action and having robust experimental protocols for its evaluation are essential for the successful development of next-generation antibody-drug conjugates.

References

- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. biorxiv.org [biorxiv.org]

Cathepsin-Mediated Cleavage of Valine-Citrulline Linkers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, the chemical bridge connecting the antibody and the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety profile. Among the various linker strategies, those susceptible to cleavage by intracellular proteases have gained prominence. The valine-citrulline (Val-Cit) dipeptide linker is a widely utilized and well-characterized protease-cleavable linker, integral to the design of several clinically approved and investigational ADCs. This technical guide provides a comprehensive overview of the cathepsin-mediated cleavage of Val-Cit linkers, detailing the underlying mechanisms, experimental protocols for evaluation, and key quantitative data to inform ADC design and development.

The Key Players: Cathepsin B and the Valine-Citrulline-PABC Linker

The targeted cleavage of Val-Cit linkers within tumor cells is primarily orchestrated by lysosomal cysteine proteases, with cathepsin B being a key enzyme in this process.

Cathepsin B: This lysosomal cysteine protease plays a crucial role in intracellular protein degradation. Its expression and activity are often upregulated in various cancer types, making it an attractive target for ADC linker cleavage. Cathepsin B functions optimally in the acidic environment of the lysosome (pH 4.5-5.5) and possesses a Cys-His catalytic dyad in its active site. A unique "occluding loop" structure allows it to function as both an endopeptidase and an exopeptidase.

The Valine-Citrulline-PABC Linker: This linker system is intelligently designed for stability in systemic circulation and efficient payload release within the target cell. It comprises three key components:

-

Valine (Val): This amino acid occupies the P2 position and interacts with the S2 subsite of the cathepsin B active site.

-

Citrulline (Cit): A non-proteinogenic amino acid at the P1 position, which binds to the S1 subsite of the enzyme.

-

p-aminobenzyl carbamate (B1207046) (PABC): A self-immolative spacer that connects the dipeptide to the cytotoxic drug. This spacer is crucial for efficient cleavage, as direct attachment of a bulky payload can sterically hinder enzyme access.

Mechanism of Action: From Internalization to Payload Release

The release of the cytotoxic payload from a Val-Cit-linked ADC is a multi-step process initiated by the binding of the ADC to its target antigen on the cancer cell surface.

-

Receptor-Mediated Endocytosis: The ADC-antigen complex is internalized into the cell via an endosome.

-

Lysosomal Trafficking: The endosome matures and fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of active proteases, including cathepsin B.

-

Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes the Val-Cit dipeptide as a substrate. The enzyme hydrolyzes the amide bond between the C-terminus of the citrulline residue and the PABC spacer. While cathepsin B is a primary mediator, other lysosomal proteases like cathepsin L, S, and F can also contribute to Val-Cit linker cleavage, providing a degree of redundancy that may circumvent resistance mechanisms based on the downregulation of a single protease.[1]

-

Self-Immolation and Payload Release: The cleavage of the Cit-PABC bond triggers a rapid, spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolation" cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic byproduct.

Signaling Pathway and Cleavage Mechanism

The following diagram illustrates the intracellular trafficking and enzymatic cleavage of a Val-Cit linked ADC.

Caption: Intracellular trafficking and payload release from a Val-Cit ADC.

Quantitative Data on Linker Cleavage and Stability

The efficiency of cathepsin-mediated cleavage and the stability of the linker in circulation are critical parameters for ADC design. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of Cathepsin B for Various Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |

| Z-Arg-Arg-AMC | - | - | - | 6.2 (optimal) | [2] |

| Z-Val-Arg-AMC | - | - | - | acidic | [2] |

| Z-Phe-Arg-AMC | - | - | High catalytic efficiency | 7.2 | [3] |

| Abz-GIVRAK(Dnp)-OH | 15 | - | Higher than endopeptidase activity | 4.6 | [4] |

| Abz-GIVRAK(Dnp)-OH | 51 | - | Higher than endopeptidase activity | 5.5 | [4] |

| Abz-GIVRAK(Dnp)-OH | 156 | - | - | 7.2 | [4] |

| Z-Nle-Lys-Arg-AMC | - | - | High catalytic efficiency | 4.6 & 7.2 | [3] |

Note: Direct kinetic parameters for full ADC constructs are not widely published. Data is often derived from model substrates.

Table 2: Comparative Plasma Stability of Val-Cit-MMAE ADCs

| Species | Incubation Time | % Released MMAE | Key Findings | Reference(s) |

| Human | 6 days | < 5% | High stability. | [5] |

| Cynomolgus Monkey | 6 days | < 5% | High stability, similar to human. | [5] |

| Rat | 6 days | ~2.5% | Moderate stability, some cleavage observed. | [5] |

| Mouse | 6 days | ~25% | Significant cleavage due to carboxylesterase 1C activity. | [5] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: In Vitro Cathepsin B Cleavage Assay (LC-MS Based)

This protocol outlines a method to quantify the rate of payload release from an ADC in the presence of purified cathepsin B.

Objective: To determine the kinetics of drug release from a Val-Cit-linked ADC upon incubation with recombinant human cathepsin B.

Materials:

-

ADC with Val-Cit linker

-

Recombinant Human Cathepsin B

-

Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT

-

Quenching Solution: Acetonitrile with an internal standard (e.g., isotopically labeled payload)

-

LC-MS/MS system

Workflow Diagram:

Caption: Workflow for in vitro cathepsin B cleavage assay.

Procedure:

-

Enzyme Activation: Activate recombinant cathepsin B by incubating it in the assay buffer containing DTT for 15-30 minutes at 37°C. DTT is essential to maintain the active-site cysteine in a reduced state.

-

Reaction Initiation: In a microcentrifuge tube, combine the ADC (e.g., final concentration of 10 µM) with the pre-warmed assay buffer. Initiate the reaction by adding the activated cathepsin B (e.g., final concentration of 100 nM).

-

Incubation and Sampling: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage.

Protocol 2: Intracellular Payload Release Assay (Cell-Based)

This protocol describes a method to measure the amount of payload released from an ADC within cancer cells.

Objective: To quantify the intracellular concentration of the released payload following ADC treatment of a target-expressing cancer cell line.

Materials:

-

Target antigen-expressing cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

-

ADC with Val-Cit linker

-

Cell culture reagents

-

Lysis Buffer: Methanol

-

Internal standard (isotopically labeled payload)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with the ADC at a desired concentration for various time points.

-

Cell Harvesting and Washing: At each time point, aspirate the medium, wash the cells with cold PBS to remove any unbound ADC, and then harvest the cells.

-

Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer containing the internal standard. Lyse the cells by freeze-thaw cycles or sonication.

-

Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of the released payload.[6][7]

-

Data Normalization: Normalize the payload concentration to the cell number or total protein content.

Protocol 3: In Vitro Bystander Effect Assay (Co-culture Model)

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[8]

Objective: To assess the bystander killing effect of an ADC in a co-culture of antigen-positive and antigen-negative cancer cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line (labeled with a fluorescent protein, e.g., GFP)

-

ADC with a membrane-permeable payload

-

Cell culture reagents

-

Flow cytometer or high-content imaging system

-

Cell viability dye (e.g., Propidium Iodide)

Procedure:

-

Cell Seeding: Co-culture the Ag+ and Ag- cells at a defined ratio in a multi-well plate.

-

ADC Treatment: Treat the co-culture with the ADC at various concentrations.

-

Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (e.g., 72-96 hours).

-

Staining and Analysis: Stain the cells with a viability dye. Analyze the cell population using flow cytometry or high-content imaging to quantify the percentage of viable and dead Ag- (GFP-positive) cells.

-

Data Analysis: Compare the viability of the Ag- cells in the ADC-treated co-cultures to that in control (untreated) co-cultures. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[9]

Conclusion

The cathepsin-mediated cleavage of valine-citrulline linkers is a cornerstone of modern ADC design, enabling the targeted release of cytotoxic payloads within cancer cells. A thorough understanding of the cleavage mechanism, coupled with robust quantitative analysis of cleavage kinetics and linker stability, is paramount for the development of safe and effective ADCs. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of Val-Cit linker performance, from in vitro enzymatic assays to complex cell-based models that recapitulate the tumor microenvironment. As the field of ADCs continues to evolve, a deep technical understanding of linker chemistry and biology will remain essential for driving the next generation of these promising cancer therapeutics.

References

- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. benchchem.com [benchchem.com]

introduction to cleavable linkers for antibody-drug conjugates

An in-depth technical guide to the core principles of cleavable linkers for antibody-drug conjugates (ADCs), designed for researchers, scientists, and drug development professionals.

Introduction to Cleavable Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a highly promising class of targeted cancer therapeutics.[1][2] These complex biologics are composed of three main components: a monoclonal antibody (mAb) that selectively targets a specific antigen on cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3][4] The linker is a critical element that significantly influences the ADC's stability in circulation, its pharmacokinetic profile, and its overall therapeutic index.[5][6]

Cleavable linkers are designed to be stable in the systemic circulation (bloodstream) and to undergo specific cleavage to release the cytotoxic payload upon reaching the target tumor microenvironment or after internalization into the cancer cell.[1][7][8] This controlled release mechanism is essential for maximizing the on-target efficacy of the payload while minimizing off-target toxicity to healthy tissues.[5][9] The success of a cleavable linker strategy depends on its ability to effectively differentiate between the conditions in the bloodstream and those at the target site.[1][10] In contrast to non-cleavable linkers, which release the payload only after the complete lysosomal degradation of the antibody, cleavable linkers utilize specific physiological triggers for payload release.[7][11]

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized into three main types based on their specific cleavage trigger: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[7][8]

Protease-Sensitive Linkers

Protease-sensitive linkers are engineered to be cleaved by enzymes, particularly lysosomal proteases like cathepsins, which are highly active within the lysosomal compartments of cancer cells.[8][9] These linkers commonly incorporate a dipeptide sequence that serves as a recognition site for these enzymes.[9]

Mechanism of Action: The most widely used protease-sensitive linker is based on the valine-citrulline (Val-Cit) dipeptide.[8][12] After the ADC binds to its target antigen on the cancer cell surface, it is internalized via endocytosis and trafficked to the lysosome.[3] Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond within the Val-Cit sequence.[7][8] This cleavage event initiates the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), which rapidly decomposes to release the unmodified, active drug.[13] The Val-Cit linker is known for its high stability in human plasma and its efficient cleavage by cathepsins.[1][3] However, it can show instability in mouse plasma due to the activity of the enzyme carboxylesterase 1C (Ces1C).[3]

References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. books.rsc.org [books.rsc.org]

- 5. adcreview.com [adcreview.com]

- 6. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 11. njbio.com [njbio.com]

- 12. news-medical.net [news-medical.net]

- 13. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

In-Depth Technical Guide to the Chemical Synthesis of AcLys-PABC-VC-Aur0101 Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible chemical synthesis pathway for the AcLys-PABC-VC-Aur0101 intermediate-1, a sophisticated drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This intermediate is composed of an N-acetylated lysine (B10760008) (AcLys), a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide linker, and the potent anti-neoplastic auristatin payload, Aur0101. For the purposes of this guide, "intermediate-1" is defined as the fully assembled drug-linker conjugate prior to its conjugation to a monoclonal antibody.

Overview of the Synthesis Strategy

The synthesis of AcLys-PABC-VC-Aur0101 is a multi-step process that requires the careful assembly of its constituent parts. The overall strategy involves the synthesis of three key building blocks, followed by their sequential coupling. The proposed retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis of AcLys-PABC-VC-Aur0101.

Synthesis of Key Building Blocks

Synthesis of Nα-acetyl-Nε-(tert-butoxycarbonyl)-L-lysine (Ac-Lys(Boc)-OH)

The synthesis of the N-terminally acetylated and ε-amino protected lysine is a crucial first step.

Experimental Protocol:

-

Protection of L-lysine: L-lysine hydrochloride is dissolved in a mixture of 1,4-dioxane (B91453) and water. The pH is adjusted to 10-11 with 1 M NaOH. Di-tert-butyl dicarbonate (B1257347) (Boc)₂O is added, and the reaction is stirred overnight at room temperature to yield Nα,Nε-di-Boc-L-lysine.[1]

-

Selective Nα-deprotection and Acetylation: A specific protocol for selective Nα-deprotection followed by acetylation would be employed. Alternatively, starting with Nε-Boc-L-lysine and acetylating the α-amino group provides a more direct route.

-

Purification: The product is purified by column chromatography to yield pure Ac-Lys(Boc)-OH.

| Compound | Starting Material | Reagents | Solvent | Yield | Purity |

| Ac-Lys(Boc)-OH | L-lysine hydrochloride | (Boc)₂O, Acetic Anhydride, Base | Dioxane/Water, DCM | >80% | >97% |

Synthesis of Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (Fmoc-VC-PABC-PNP)

This activated linker fragment is synthesized through a series of peptide couplings and activation steps.

Experimental Protocol:

-

Fmoc-Val-Cit-OH Synthesis: Fmoc-Valine is activated and coupled to L-Citrulline to form the dipeptide Fmoc-Val-Cit-OH.

-

Coupling to PABC: The Fmoc-Val-Cit-OH is then coupled to p-aminobenzyl alcohol (PABOH) using a coupling agent such as HATU in DMF.[2]

-

Activation with p-nitrophenyl carbonate: The hydroxyl group of the PABC moiety is activated by reaction with bis(4-nitrophenyl) carbonate in the presence of a base like DIPEA in anhydrous DMF. The product, Fmoc-Val-Cit-PABC-PNP, is precipitated with diethyl ether and purified.

| Compound | Starting Material | Reagents | Solvent | Yield | Purity |

| Fmoc-VC-PABC-PNP | Fmoc-Val-Cit-OH, PABOH | HATU, DIPEA, bis(4-nitrophenyl) carbonate | DMF | ~89% | >95% |

Synthesis of Aur0101 (PF-06380101)

Aur0101 is a potent synthetic analogue of the natural product dolastatin 10. Its synthesis is complex and involves the assembly of several non-proteinogenic amino acids. The discovery and synthesis of Aur0101, also known as PF-06380101, have been described in the scientific literature, highlighting modifications to the N-terminus of the auristatin peptide backbone to enhance its properties.[3] While a detailed step-by-step protocol is often proprietary, the general approach involves solid-phase or solution-phase peptide synthesis to assemble the unique amino acid constituents of the auristatin core.

Assembly of AcLys-PABC-VC-Aur0101 Intermediate-1

The final assembly of the drug-linker conjugate involves the sequential coupling of the synthesized building blocks.

References

An In-depth Technical Guide to the AcLys-PABC-VC ADC Linker

For Researchers, Scientists, and Drug Development Professionals

The AcLys-PABC-VC linker is a sophisticated chemical entity integral to the design of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This guide provides a detailed examination of its individual components, mechanism of action, and the experimental protocols used for its evaluation. The strategic combination of a cathepsin B-cleavable dipeptide, a self-immolative spacer, and an acetylated lysine (B10760008) moiety results in a linker system designed for stability in systemic circulation and efficient, selective payload release within the tumor microenvironment.

Core Components and Their Functions

The AcLys-PABC-VC linker is comprised of three key functional units:

-

AcLys (Acetylated Lysine): The precise role of the acetylated lysine component in this specific linker can be multifaceted. In the broader context of ADC linker chemistry, lysine residues are not only conjugation sites on the antibody but can also be incorporated into the linker itself. The acetylation of the lysine's side-chain amine likely serves to modulate the physicochemical properties of the linker, such as increasing its hydrophilicity. This is a critical consideration as many cytotoxic payloads are hydrophobic, and a more hydrophilic linker can help to prevent aggregation of the ADC, which can lead to poor pharmacokinetics and potential toxicity.[1][2] The acetylated lysine may also be part of a larger peptide sequence designed to optimize spacing and enzymatic recognition.

-

VC (Valine-Citrulline): The valine-citrulline dipeptide is one of the most well-established and widely utilized enzyme-cleavable motifs in ADC technology.[3][4] It is specifically designed to be a substrate for cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells.[][6] The VC linker is engineered to be stable in the neutral pH of the bloodstream, thus preventing premature drug release.[2] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the acidic environment and high concentration of cathepsin B lead to the enzymatic cleavage of the amide bond between citrulline and the PABC spacer.[][7] It is important to note that while cathepsin B is the primary target enzyme, other cathepsins (S, L, and F) have also been shown to cleave the VC linker.[][7]

-

PABC (p-Aminobenzyl Carbamate): The p-aminobenzyl carbamate (B1207046) serves as a self-immolative spacer.[8] Its function is to ensure that the cytotoxic payload is released in its native, unmodified, and fully active form.[7] Following the enzymatic cleavage of the VC dipeptide, the PABC unit undergoes a spontaneous 1,6-elimination reaction.[] This electronic cascade results in the release of the payload, along with carbon dioxide and aza-quinone methide.[9] The inclusion of a self-immolative spacer like PABC is crucial as it allows for a clean and efficient release of the drug, which might otherwise be sterically hindered or inactivated if directly attached to the cleavable dipeptide.[7]

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The therapeutic efficacy of an ADC equipped with an AcLys-PABC-VC linker is contingent on a series of well-orchestrated events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

-

Systemic Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates throughout the body. The monoclonal antibody component of the ADC provides specificity by binding to a tumor-associated antigen on the surface of cancer cells. During this phase, the stability of the linker is paramount to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity.[1]

-

Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[]

-

Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway. As the endosome matures into a lysosome, the internal environment becomes increasingly acidic.[]

-

Enzymatic Cleavage and Payload Release: Within the lysosome, the high concentration of active cathepsin B and other proteases, coupled with the acidic pH, facilitates the cleavage of the valine-citrulline dipeptide.[6][7] This cleavage event triggers the self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload into the lysosome.[]

-

Cytotoxic Effect: The released payload then translocates from the lysosome into the cytoplasm or nucleus, where it exerts its cell-killing effect by interacting with its molecular target, such as microtubules or DNA.[]

Quantitative Data: Stability and Cleavage Kinetics

The performance of an ADC linker is critically defined by its stability in plasma and its susceptibility to cleavage in the lysosomal environment. The following tables summarize representative quantitative data for the core VC-PABC component. It is important to note that the specific kinetics can be influenced by the nature of the antibody, the payload, and the overall ADC construct.

Table 1: Plasma Stability of Valine-Citrulline (VC) Containing Linkers

| Linker Type | Species | Stability Metric | Value | Reference(s) |

| Val-Cit | Human | Half-life | ~230 days | [2] |

| Phe-Lys | Human | Half-life | ~30 days | [2] |

| Val-Cit | Mouse | Half-life | ~80 hours | [2] |

| Phe-Lys | Mouse | Half-life | ~12.5 hours | [2] |

| EVCit (Glu-Val-Cit) | Mouse | % Intact after 14 days | >95% |

Note: The reduced stability in mouse plasma is attributed to the activity of carboxylesterase 1C (Ces1C), which can prematurely cleave the VC linker. The addition of a glutamic acid residue (EVCit) has been shown to significantly enhance stability in mouse plasma.

Table 2: Cathepsin B-Mediated Cleavage of Dipeptide Linkers

| Dipeptide Linker | Relative Cleavage Rate | Notes | Reference(s) |

| Val-Cit | 100% (Reference) | Widely used standard for cathepsin B cleavage. | [][7] |

| Val-Ala | ~50% | Cleaved at approximately half the rate of Val-Cit. | [] |

| Phe-Lys | - | Also a known substrate for cathepsin B. |

Experimental Protocols

The evaluation of an ADC with an AcLys-PABC-VC linker involves a series of well-defined in vitro and in vivo assays to characterize its stability, potency, and mechanism of action.

Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology (ELISA-based for intact ADC):

-

Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).

-

Plate Coating: A 96-well plate is coated with the target antigen for the ADC's antibody.

-

Sample Addition: Plasma samples from each time point are added to the coated wells, allowing the intact ADC to bind to the antigen.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes the payload is added.

-

Signal Generation: A chromogenic or fluorogenic substrate is added, and the signal, which is proportional to the amount of intact ADC, is measured using a plate reader.

Methodology (LC-MS-based for free payload):

-

Incubation: As described above.

-

Sample Preparation: Plasma proteins are precipitated from the samples using an organic solvent (e.g., acetonitrile).

-

Analysis: The supernatant, containing the released payload, is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of free drug over time.

Lysosomal Cleavage Assay

Objective: To confirm that the linker is cleaved by lysosomal proteases and to assess the rate of payload release.

Methodology:

-

Lysosome Isolation: Lysosomes are isolated from a relevant cancer cell line.

-

Incubation: The ADC is incubated with the isolated lysosomal fraction at 37°C in an acidic buffer (pH 4.5-5.5) that mimics the lysosomal environment.

-

Time Points: Aliquots are taken at various time points.

-

Analysis: The samples are analyzed by LC-MS or HPLC to quantify the release of the payload from the ADC over time. Control experiments may include the use of specific cathepsin B inhibitors to confirm the enzyme's role in the cleavage.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target cancer cells.

Methodology (e.g., MTT or XTT Assay):

-

Cell Seeding: Target antigen-positive and antigen-negative (as a control) cells are seeded in 96-well plates and allowed to adhere overnight.

-

ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

-

Incubation: The plates are incubated for a period of time (typically 72-96 hours) to allow for ADC internalization, payload release, and cell killing.

-

Viability Assessment: A viability reagent such as MTT or XTT is added to the wells. Metabolically active (viable) cells will convert the reagent into a colored formazan (B1609692) product.

-

Data Analysis: The absorbance is measured using a plate reader, and the results are used to calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%), which is a measure of the ADC's potency.

Visualizing the Pathways and Structures

Diagram 1: Structure of the AcLys-PABC-VC Linker

Caption: Schematic of the AcLys-PABC-VC linker components.

Diagram 2: Cleavage and Self-Immolation Mechanism

Caption: Payload release via enzymatic cleavage and self-immolation.

Diagram 3: ADC Intracellular Trafficking and Activation Workflow

Caption: Workflow of ADC from tumor cell binding to apoptosis.

References

- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Principles of Antibody-Drug Conjugate Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful and rapidly evolving class of targeted therapeutics, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This guide provides an in-depth exploration of the core principles underpinning ADC design, offering a technical resource for professionals in the field of drug development.

The Tripartite Structure of Antibody-Drug Conjugates

The efficacy and safety of an ADC are critically dependent on the interplay of its three primary components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them.[1][2][3] The overarching goal is to create a stable conjugate that can selectively target and eliminate cancer cells while minimizing systemic toxicity.[4]

The Monoclonal Antibody: The Guiding Missile

The monoclonal antibody serves as the targeting component of the ADC, responsible for recognizing and binding to a specific antigen on the surface of tumor cells.[5][6] The selection of an appropriate target antigen and a corresponding high-affinity antibody is the foundational step in ADC design.[7][8]

Key Considerations for Antibody and Target Selection:

-

Target Antigen Specificity and Expression: The ideal target antigen should be highly and homogenously expressed on the surface of tumor cells with minimal or no expression on healthy tissues to reduce off-target toxicity.[3][8]

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex must be efficiently internalized by the cell, typically through receptor-mediated endocytosis, to deliver the payload intracellularly.[5][9]

-

Antibody Isotype: The choice of antibody isotype, most commonly IgG1, is crucial as it influences effector functions such as Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), which can contribute to the overall anti-tumor activity.[7][10] Humanized or fully human antibodies are preferred to minimize immunogenicity.[7][8]

The Cytotoxic Payload: The Warhead

The payload is the pharmacologically active component of the ADC, responsible for inducing cell death upon its release within the target cell.[11][12] Due to the targeted delivery mechanism, payloads used in ADCs are typically highly potent, with cytotoxic effects in the sub-nanomolar range.[12][13]

Classes of Cytotoxic Payloads:

The majority of payloads currently used in approved and clinical-stage ADCs fall into two main categories based on their mechanism of action:

-

Microtubule Inhibitors: These agents disrupt the dynamics of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][12]

-

DNA-Damaging Agents: These payloads induce cell death by causing irreparable damage to the cellular DNA.[5][12]

-

Calicheamicins: Enediyne antibiotics that cause double-strand DNA breaks.[14]

-

Duocarmycins and Pyrrolobenzodiazepines (PBDs): DNA alkylating agents that bind to the minor groove of DNA.[3][14]

-

Topoisomerase I Inhibitors: Camptothecin analogs like SN-38 and deruxtecan (B607063) (DXd) that prevent DNA religation.[14]

-

Key Characteristics of an Ideal Payload:

-

High Potency: Sufficiently cytotoxic to kill target cells at low intracellular concentrations.[11][13][15]

-

Chemical Stability: Must remain stable while conjugated to the antibody in circulation.[11][13]

-

Solubility: Adequate solubility to facilitate conjugation and prevent aggregation of the final ADC product.[1][15]

-

Functional Group for Conjugation: Must possess a modifiable functional group for attachment to the linker without compromising its cytotoxic activity.[13][15]

-

Bystander Effect: For some applications, the ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative tumor cells can be advantageous.[13][15] This is particularly relevant in tumors with heterogeneous antigen expression.[10]

The Linker: The Crucial Connection

The linker is a critical component that covalently connects the payload to the antibody. Its design plays a pivotal role in the overall stability, efficacy, and safety of the ADC.[4][16][17] An ideal linker must be stable in the systemic circulation to prevent premature release of the payload, which could lead to systemic toxicity, yet be efficiently cleaved to release the active drug within the target tumor cell.[9][16][17]

Types of Linkers:

Linkers are broadly categorized into two main types: cleavable and non-cleavable.

-

Cleavable Linkers: These linkers are designed to be cleaved by specific conditions present within the tumor microenvironment or inside the cancer cell.[18]

-

Enzymatically-cleavable linkers: These are among the most common types and are designed to be substrates for enzymes that are abundant in the lysosomes of tumor cells, such as cathepsin B.[1] A widely used example is the valine-citrulline (Val-Cit) dipeptide linker.[1][18]

-

pH-sensitive linkers: These linkers utilize acid-labile chemical bonds, such as hydrazones, that are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-5.5).[16]

-

Glutathione-sensitive linkers: These contain disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[9]

-

-

Non-cleavable Linkers: These linkers do not contain a specific cleavage site and rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.[1][18] A common example is the thioether linker.[19]

The choice between a cleavable and non-cleavable linker depends on the specific payload, target, and desired mechanism of action.

Conjugation Chemistry: Assembling the ADC

The method used to attach the linker-payload to the antibody is a critical determinant of the final ADC's properties, including its homogeneity, stability, and therapeutic index.[20][21]

Conjugation Strategies:

-

Non-Specific Conjugation: Early ADC development relied on the random conjugation to endogenous amino acid residues on the antibody, primarily the ε-amino groups of lysines or the thiol groups from reduced interchain disulfide bonds.[22]

-

Lysine (B10760008) Conjugation: A single antibody contains numerous surface-accessible lysines, leading to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[22]

-

Cysteine Conjugation: This method involves the reduction of interchain disulfide bonds to generate reactive thiol groups for conjugation. While it offers more control than lysine conjugation, it can still result in a heterogeneous product.[20]

-

-

Site-Specific Conjugation: More advanced techniques aim to produce homogeneous ADCs with a defined DAR and specific conjugation sites.[20][21][22] This leads to improved pharmacokinetics, a wider therapeutic window, and simplified manufacturing.[21][23]

-

Engineered Cysteines: This involves introducing cysteine mutations at specific sites on the antibody sequence to create defined points of attachment.[23]

-

Enzymatic Conjugation: Enzymes like sortase A can be used to attach the linker-payload to a specific recognition sequence engineered into the antibody.[20]

-

Glycan Remodeling: The native glycans on the antibody can be enzymatically modified to introduce reactive sites for conjugation.[20]

-

Incorporation of Non-natural Amino Acids: Genetic engineering can be used to incorporate non-natural amino acids with unique reactive groups into the antibody sequence, allowing for highly specific conjugation.[22]

-

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to a single antibody.[24][25] A low DAR may result in suboptimal potency, while a high DAR can negatively impact pharmacokinetics, stability, and increase the risk of off-target toxicity.[3][25] Site-specific conjugation methods allow for precise control over the DAR.[20]

Mechanism of Action of Antibody-Drug Conjugates

The therapeutic effect of an ADC is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.[5][9]

The journey of an ADC involves the following key steps:

-

Circulation and Targeting: Following intravenous administration, the ADC circulates in the bloodstream and extravasates into the tumor tissue.[26] The antibody component then specifically binds to its target antigen on the surface of cancer cells.[9][10]

-

Internalization: The ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis, forming an endosome.[5][9]

-

Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome.[5] Inside the lysosome, the ADC is processed to release the cytotoxic payload. For cleavable linkers, this occurs through enzymatic cleavage or hydrolysis in the acidic environment.[9][19] For non-cleavable linkers, the antibody is degraded by proteases, releasing the payload-linker-amino acid complex.[17]

-

Payload-Induced Cytotoxicity: The released payload then diffuses or is transported into the cytoplasm or nucleus, where it interacts with its intracellular target (e.g., microtubules or DNA) to induce cell cycle arrest and apoptosis.[5]

-

Bystander Killing (for some ADCs): If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[10][13]

Quantitative Data in ADC Design

Quantitative data is essential for the rational design and optimization of ADCs. The following tables summarize key quantitative parameters for approved ADCs, linker stability, and payload potency.

Table 1: Characteristics of Selected FDA-Approved Antibody-Drug Conjugates

| ADC Name (Brand Name) | Target Antigen | Antibody Isotype | Linker Type | Payload | Average DAR | Indication(s) |

| Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | CD33 | IgG4 | Cleavable (Hydrazone) | Calicheamicin (B1180863) | ~2-3 | Acute Myeloid Leukemia |

| Brentuximab vedotin (Adcetris®) | CD30 | IgG1 | Cleavable (Val-Cit) | MMAE | ~4 | Hodgkin Lymphoma, T-cell Lymphomas |

| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | IgG1 | Non-cleavable (Thioether) | DM1 | ~3.5 | HER2+ Breast Cancer |

| Inotuzumab ozogamicin (Besponsa®) | CD22 | IgG4 | Cleavable (Hydrazone) | Calicheamicin | ~6 | B-cell Acute Lymphoblastic Leukemia |

| Enfortumab vedotin (Padcev®) | Nectin-4 | IgG1 | Cleavable (Val-Cit) | MMAE | ~3.8 | Urothelial Cancer |

| Fam-trastuzumab deruxtecan-nxki (Enhertu®) | HER2 | IgG1 | Cleavable (Peptide) | Deruxtecan (DXd) | ~8 | HER2+ Breast Cancer, Gastric Cancer |

| Sacituzumab govitecan-hziy (Trodelvy®) | Trop-2 | IgG1κ | Cleavable (Hydrolizable) | SN-38 | ~7.6 | Triple-Negative Breast Cancer, Urothelial Cancer |

| Polatuzumab vedotin-piiq (Polivy®) | CD79b | IgG1 | Cleavable (Val-Cit) | MMAE | ~3.5 | Diffuse Large B-cell Lymphoma |

| Belantamab mafodotin-blmf (Blenrep®) | BCMA | IgG1 | Cleavable (Val-Cit) | MMAF | ~4 | Multiple Myeloma |

| Loncastuximab tesirine-lpyl (Zynlonta®) | CD19 | IgG1 | Cleavable (Val-Ala) | PBD Dimer | ~2 | Large B-cell Lymphoma |

| Tisotumab vedotin-tftv (Tivdak®) | Tissue Factor | IgG1 | Cleavable (Val-Cit) | MMAE | ~4 | Cervical Cancer |

| Mirvetuximab soravtansine (B3322474) (Elahere®) | Folate Receptor α | IgG1 | Cleavable (Disulfide) | DM4 | ~3.4 | Ovarian Cancer |

(Data compiled from multiple sources, including[13][16][26][27][28])

Table 2: Comparative Stability of ADC Linkers in Plasma

| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Representative Half-life |

| Hydrazone | Acid Hydrolysis | Low to Moderate | Hours to a few days |

| Disulfide | Reduction (Glutathione) | Moderate | Varies significantly with steric hindrance |

| Val-Cit Dipeptide | Enzymatic (Cathepsin B) | High | ~6-10 days in mice and monkeys[17] |

| Thioether (Non-cleavable) | Proteolytic Degradation | Very High | Primarily dependent on antibody half-life |

| β-glucuronide | Enzymatic (β-glucuronidase) | High | Data emerging from newer ADCs |

(Data compiled from multiple sources, including[9][11][12][17])

Table 3: In Vitro Potency (IC50) of Common ADC Payloads in Cancer Cell Lines

| Payload Class | Payload Example | Target | Representative IC50 Range (nM) | Cell Line Examples |

| Auristatins | MMAE | Tubulin | 0.1 - 10 | Various breast, lung, and hematological cancer cell lines |

| MMAF | Tubulin | 0.1 - 20 | Similar to MMAE, but generally less potent due to lower cell permeability | |

| Maytansinoids | DM1 | Tubulin | 0.02 - 5 | HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474) |

| DM4 | Tubulin | 0.01 - 10 | Ovarian and other solid tumor cell lines | |

| Calicheamicins | Calicheamicin γ1 | DNA | 0.001 - 0.1 | Leukemia and lymphoma cell lines (e.g., HL-60) |

| PBDs | PBD Dimer | DNA | 0.001 - 0.05 | Various solid and hematological cancer cell lines |

| Camptothecins | SN-38 | Topoisomerase I | 1 - 50 | Colon, breast, and lung cancer cell lines |

| Deruxtecan (DXd) | Topoisomerase I | 0.1 - 10 | HER2-expressing cell lines |

(IC50 values are highly dependent on the specific cell line and assay conditions. Data compiled from multiple sources, including[7][14][15][29][30][31])

Key Experimental Protocols in ADC Development

The preclinical evaluation of ADCs involves a series of in vitro and in vivo assays to characterize their efficacy and safety.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the potency (IC50) of an ADC in killing target antigen-positive cancer cells.

Methodology:

-

Cell Seeding: Seed target antigen-positive and antigen-negative (as a control) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload. Treat the cells with the different concentrations and include untreated cells as a control.

-

Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

-

Viability Assessment:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product. After a 2-4 hour incubation, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

-

XTT Assay: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (with an electron coupling agent) to each well. Viable cells will reduce XTT to a water-soluble orange formazan product. After a 2-4 hour incubation, measure the absorbance at 450-500 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration. Plot the cell viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.

In Vitro Bystander Effect Assay

Objective: To assess the ability of an ADC to kill neighboring antigen-negative cells.

Methodology:

-

Co-culture Setup: Seed a mixture of antigen-positive and antigen-negative cells in 96-well plates. The antigen-negative cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification. The ratio of antigen-positive to antigen-negative cells can be varied.

-

ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

-

Incubation: Incubate the plates for an appropriate duration (e.g., 96-144 hours).

-

Quantification of Bystander Killing:

-

Fluorescence Imaging/Microscopy: Acquire images of the wells using a fluorescence microscope or a high-content imaging system. Quantify the number of viable GFP-positive (antigen-negative) cells in the ADC-treated wells compared to the untreated controls.

-

Flow Cytometry: Harvest the cells and analyze them by flow cytometry. Use the fluorescent signal to gate on the antigen-negative population and a viability dye (e.g., propidium (B1200493) iodide) to determine the percentage of dead antigen-negative cells.

-

-

Data Analysis: Plot the viability of the antigen-negative cells as a function of ADC concentration to determine the extent of the bystander effect.

In Vivo Efficacy Study (Xenograft Mouse Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

-

Tumor Implantation: Subcutaneously implant human tumor cells (that express the target antigen) into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.

-

Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups: vehicle control, ADC, unconjugated antibody, and potentially a positive control chemotherapy agent.

-

ADC Administration: Administer the treatments, typically via intravenous injection, according to a predefined dosing schedule (e.g., once a week for three weeks).

-

Efficacy Assessment:

-

Tumor Growth Inhibition: Continue to monitor tumor volume in all groups throughout the study. The primary endpoint is often the inhibition of tumor growth in the ADC-treated group compared to the control group.

-

Body Weight and Clinical Observations: Monitor the body weight of the mice and observe for any signs of toxicity.

-

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the ADC-treated group. Statistical analysis is performed to determine the significance of the anti-tumor effect. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).[6][21][32][33][34]

Visualizing Key Concepts in ADC Design

The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental processes and pathways in ADC functionality.

Caption: General mechanism of action of an Antibody-Drug Conjugate.

Caption: Overview of ADC conjugation strategies.

Caption: Simplified signaling pathways for ADC-induced apoptosis.

Conclusion and Future Directions

The design of antibody-drug conjugates is a multidisciplinary endeavor that requires careful optimization of each component to achieve a safe and effective therapeutic. The continuous innovation in antibody engineering, linker chemistry, payload development, and conjugation technologies is expanding the potential of ADCs to treat a wider range of cancers.[23][31][33] Future generations of ADCs may incorporate novel payloads with different mechanisms of action, bispecific antibodies for enhanced tumor targeting, and innovative strategies to overcome drug resistance.[23][33] As our understanding of the intricate interplay between the ADC components and tumor biology deepens, the rational design of these complex biotherapeutics will continue to drive progress in precision oncology.

References

- 1. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. graphviz.org [graphviz.org]

- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. researchgate.net [researchgate.net]

- 12. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 17. researchgate.net [researchgate.net]

- 18. Calicheamin-mediated DNA damage in a reconstituted nucleosome is not affected by histone acetylation: the role of drug structure in the target recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Calicheamicin - Wikipedia [en.wikipedia.org]

- 20. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 21. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Exclusive production of bistranded DNA damage by calicheamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 25. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. precisepeg.com [precisepeg.com]